1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine, also known as BZM-2, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidine-based compounds, which have been found to exhibit a wide range of biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is related to its binding to certain types of receptors in the brain. Specifically, 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to bind to the sigma-1 receptor, which is a protein that is involved in a wide range of cellular processes. The binding of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine to the sigma-1 receptor has been found to modulate the activity of this receptor, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to exhibit a range of biochemical and physiological effects in various experimental models. For example, 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to modulate the release of certain neurotransmitters in the brain, including dopamine and serotonin. In addition, 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the key advantages of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine for lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a valuable tool for studying the function of this receptor in various experimental models. However, one of the limitations of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is its relatively short half-life, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine. One area of interest is the potential therapeutic applications of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is the development of new analogs of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine with improved pharmacological properties. Finally, further research is needed to better understand the mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine and its potential role in various physiological and biochemical processes.
Synthesis Methods
The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine involves a multi-step process that begins with the reaction of 1-benzylimidazole with 2-bromoethylpiperidine in the presence of a base. This reaction leads to the formation of an intermediate product, which is then subjected to further reactions to yield the final product. The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to exhibit potent and selective binding to certain types of receptors in the brain. This has led to the development of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine as a potential tool for studying the function of these receptors in the brain.
properties
IUPAC Name |
1-[(1-benzylimidazol-2-yl)methyl]-2-ethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-17-10-6-7-12-20(17)15-18-19-11-13-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,11,13,17H,2,6-7,10,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGVNJZWQEUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.